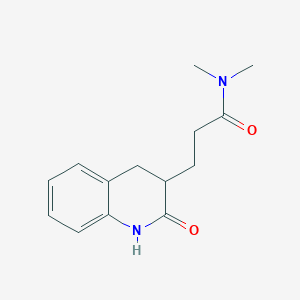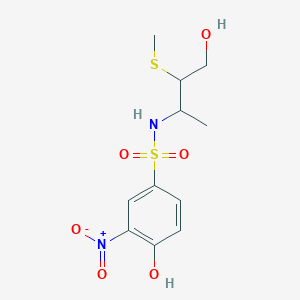![molecular formula C8H12ClN3O4S B6633374 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid exerts its therapeutic effects through the inhibition of enzymes involved in cancer cell growth and inflammation. Specifically, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid targets the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid also inhibits the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can reduce tumor growth and inflammation in animal models. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has several advantages for use in lab experiments, including its high purity, good solubility, and favorable pharmacokinetic profile. However, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid. First, further studies are needed to elucidate the mechanism of action of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid and its potential therapeutic targets. Second, more studies are needed to evaluate the efficacy and safety of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid in animal models and human clinical trials. Third, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid could be further optimized for use as a diagnostic tool in cancer imaging. Finally, 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid could be used as a starting point for the development of new compounds with improved therapeutic properties.
合成法
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,4-butanediamine and sulfonyl chloride. This method has been optimized to produce high yields of 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid with good purity.
科学的研究の応用
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid can inhibit the growth of cancer cells and reduce inflammation in animal models. 2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid has also been investigated for its potential use as a diagnostic tool in cancer imaging.
特性
IUPAC Name |
2-[(4-chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O4S/c1-3-6(8(13)14)11-17(15,16)7-5(9)4-10-12(7)2/h4,6,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWPSYVZPABGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)

![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
